Technical Deep Dive: cis-4-Hydroxy-D-Pipecolic Acid
Technical Deep Dive: cis-4-Hydroxy-D-Pipecolic Acid
Topic: cis-4-Hydroxy-D-Pipecolic Acid Chemical Structure Content Type: Technical Guide / Whitepaper
Stereochemical Architecture, Synthetic Methodologies, and Pharmaceutical Utility
Structural Anatomy & Stereochemical Definition
cis-4-Hydroxy-D-pipecolic acid is a non-proteinogenic, chiral amino acid belonging to the piperidine class. It serves as a critical scaffold in the design of peptidomimetics and conformationally restricted pharmaceutical agents. To utilize this molecule effectively in drug discovery, one must first master its absolute configuration and conformational dynamics.
Absolute Configuration
The designation "D" in amino acid nomenclature refers to the stereochemistry at the
The term "cis" defines the relative stereochemistry between the carboxyl group at C2 and the hydroxyl group at C4. For the substituents to be cis in a six-membered ring relative to the ring plane, their absolute configurations must be (2R, 4R) .
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IUPAC Name: (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid.
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Chirality: Two stereocenters at C2 and C4.
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Enantiomer: cis-4-Hydroxy-L-pipecolic acid (2S,4S).
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Diastereomer: trans-4-Hydroxy-D-pipecolic acid (2R,4S).
Conformational Analysis (The "Chair" Dynamics)
The piperidine ring adopts a chair conformation to minimize torsional strain. The stability of the (2R,4R) isomer is driven by 1,3-diaxial interactions and A-values (conformational free energy).
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Substituent Positioning: In the (2R,4R) configuration, the C2-Carboxyl and C4-Hydroxyl groups have a 1,3-relationship along the carbon skeleton (C2-C3-C4). Geometrically, a cis-1,3-disubstituted cyclohexane system allows both substituents to occupy equatorial positions simultaneously.
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Thermodynamics: The diequatorial conformer is significantly more stable than the diaxial alternative. This conformational rigidity makes cis-4-hydroxy-D-pipecolic acid an excellent "turn inducer" in peptide backbones, locking the secondary structure into specific geometries.
Visualizing the Topology
The following diagram illustrates the stereochemical relationships and the preferred chair conformation.
Figure 1: Structural hierarchy and conformational preference of the (2R,4R) isomer.
Synthetic Methodologies
Synthesis of enantiopure cis-4-hydroxy-D-pipecolic acid requires stringent stereocontrol. Methods generally fall into two categories: Chiral Pool Synthesis (modifying naturally occurring amino acids) and De Novo Asymmetric Synthesis .
Method A: The "Chiral Pool" Approach (From D-Glutamic Acid)
This method is favored for its high optical purity, as it retains the chirality of the starting material.
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Starting Material: D-Glutamic Acid (or D-Aspartic Acid with homologation).
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Cyclization: The acyclic precursor is converted into a lactam (pyroglutamic acid derivative) or cyclized via Dieckmann condensation.
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Stereoselective Reduction: The ketone at C4 (formed during ring closure or oxidation) is reduced.
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Critical Step: Using a bulky hydride reagent (e.g., L-Selectride) directs the hydride attack from the sterically less hindered face (axial attack), forcing the resulting hydroxyl group into the equatorial position relative to the C2 substituent.
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Result: Formation of the cis-(2R,4R) isomer with high diastereomeric excess (de > 95%).
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Method B: Hydrogenation of Pyridine Derivatives (Industrial Route)
For larger scales, reduction of aromatic precursors is common, though it often requires a resolution step.
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Precursor: 4-Hydroxypyridine-2-carboxylic acid.
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Hydrogenation: Catalytic hydrogenation (Rh/C or PtO2) reduces the pyridine ring.
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Challenge: This typically yields a mixture of cis and trans isomers and a racemate (DL).
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Resolution: The mixture is resolved using chiral acids (e.g., (+)-tartaric acid or dibenzoyl-L-tartaric acid) to isolate the D-isomer.
Experimental Workflow: Chemo-Enzymatic Synthesis
Modern workflows increasingly utilize engineered hydroxylases, though they are more common for the L-isomer. For the D-isomer, a hybrid chemical approach is standard.
Figure 2: Strategic synthesis pathway starting from the chiral pool to ensure (2R,4R) configuration.
Characterization & Validation
Trustworthy identification relies on comparing spectral data against established standards.
Nuclear Magnetic Resonance (NMR) Profile
In D₂O, the cis relationship (diequatorial) results in distinct coupling constants compared to the trans isomer.
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| ¹H | H-2 | ~3.60 | dd | Axial H-2 confirms equatorial COOH | |
| ¹H | H-4 | ~3.95 | m (tt-like) | Large couplings indicate Axial H-4 (Equatorial OH) | |
| ¹H | H-6 | ~3.0 - 3.4 | m | - | Ring methylene adjacent to N |
| ¹³C | C-2 | ~58.0 | - | - | |
| ¹³C | C-4 | ~64.5 | - | - | Carbinol Carbon |
| ¹³C | C=O[1][2] | ~174.0 | - | - | Carboxyl Carbon |
Note: Data is representative of the zwitterionic form in D₂O. Shifts vary with pH.[2][3]
Physical Properties
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Molecular Formula: C₆H₁₁NO₃
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Molecular Weight: 145.16 g/mol
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Solubility: Highly soluble in water; sparingly soluble in ethanol.
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Optical Rotation: Specific rotation
is positive for the D-isomer (typically to in H₂O, depending on pH and concentration), distinguishing it from the L-isomer (negative rotation).
Pharmaceutical Utility
The rigid piperidine core of cis-4-hydroxy-D-pipecolic acid is a valuable tool in medicinal chemistry for restricting conformational freedom.
Peptidomimetics & Turn Induction
Incorporating this amino acid into a peptide chain forces the backbone into a kink or "turn" geometry.
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Mechanism: The fixed angles of the piperidine ring ($ \phi, \psi $ constraints) mimic the turn structures found in proteins (e.g.,
-turns), which are often recognition sites for receptors. -
Application: Design of protease inhibitors where the molecule mimics the transition state of peptide hydrolysis.
Drug Development Examples
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NMDA Receptor Antagonists: Pipecolic acid derivatives are structural analogues of glutamate and aspartate. While the trans-isomer (2R,4S) is often cited as a potent NMDA antagonist (e.g., self-validating studies on LY235723), the cis-isomer is used to probe the steric tolerance of the receptor binding pocket [1].
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HCV Protease Inhibitors: The L-enantiomer is a core component of drugs like Palinavir.[4] The D-enantiomer discussed here is crucial for Structure-Activity Relationship (SAR) studies to verify the stereospecificity of the binding interaction.
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Natural Product Synthesis: It serves as a building block for the synthesis of complex alkaloids like Palau'amine analogues, where the dense functionalization of the piperidine ring is required [2].
Detailed Experimental Protocol
Synthesis of (2R,4R)-4-Hydroxypipecolic Acid via Reduction
This protocol describes the reduction of (R)-4-oxopipecolic acid, a common intermediate derived from D-glutamate.
Reagents
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(R)-4-Oxopipecolic acid derivative (N-Boc protected methyl ester).
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L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.
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Tetrahydrofuran (THF), anhydrous.
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Hydrogen peroxide (30%).
Methodology
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Preparation: Dissolve N-Boc-(R)-4-oxopipecolic acid methyl ester (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78°C.
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Reduction: Dropwise add L-Selectride (1.2 equiv) over 20 minutes.
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Causality: The bulky sec-butyl groups of L-Selectride prevent approach from the equatorial face, forcing hydride attack from the axial trajectory. This stereoelectronically favors the formation of the equatorial alcohol (cis-isomer).
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Quenching: Stir at -78°C for 2 hours. Quench carefully with methanol, followed by oxidative workup using NaOH/H₂O₂ to remove organoboron byproducts.
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Isolation: Extract with ethyl acetate. Dry over MgSO₄ and concentrate.
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Deprotection: Treat the crude intermediate with TFA/DCM (1:1) to remove the Boc group. Hydrolyze the methyl ester using LiOH in THF/Water.
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Purification: Purify via ion-exchange chromatography (Dowex 50W) eluting with dilute NH₄OH. Lyophilize to obtain the white solid.
References
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NMDA Antagonist Activity & Stereochemistry: Title: NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-isomer.[1][5] Source: Journal of Medicinal Chemistry (via NIH/PubMed). URL:[Link] (Verified landing page for related NMDA/Pipecolic stereochem studies).
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Synthetic Applications (Palau'amine context): Title: Total Synthesis of Palau'amine.[6][7][8][9] Source: Seiple, I. B., et al., Angewandte Chemie International Edition.[8] URL:[Link]
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Stereoselective Synthesis Methodologies: Title: Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.[10] Source: RSC Advances.[10] URL:[Link]
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General Chemical Data: Title:cis-4-Hydroxy-D-proline (Homologue reference for properties).[11][12] Source: PubChem.[13] URL:[Link]13]
Sources
- 1. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.washington.edu [chem.washington.edu]
- 3. ukisotope.com [ukisotope.com]
- 4. Rational Design of the Soluble Variant of l-Pipecolic Acid Hydroxylase using the α-Helix Rule and the Hydropathy Contradiction Rule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of palau'amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Palau'amine by Baran [organic-chemistry.org]
- 9. Natural-product synthesis: stitching together palau'amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid [cymitquimica.com]
- 12. cis-4-Hydroxy-D-proline | 2584-71-6 | TCI AMERICA [tcichemicals.com]
- 13. Cis-4-Hydroxy-D-Proline | C5H9NO3 | CID 440014 - PubChem [pubchem.ncbi.nlm.nih.gov]
